![molecular formula C14H14FNO B2689915 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol CAS No. 647031-43-4](/img/structure/B2689915.png)
2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol” is a chemical compound with the CAS Number: 647031-43-4. It has a molecular weight of 231.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “this compound” is C14H14FNO . The InChI Code is 1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 .Physical and Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 231.27 . The InChI Code is 1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 .科学的研究の応用
Cross-Coupling and Synthetic Applications
The development of cross-coupling methodologies to activate C–H bonds, such as in the case of phenolic derivatives, represents a crucial advance in synthetic chemistry. For instance, a study described the cross-coupling of remote meta-C–H bonds directed by a U-shaped template, demonstrating the utility of these processes in complex molecule synthesis. This approach is pivotal for synthesizing derivatives of phenolic compounds, including those closely related to 2-{[(3-Fluoro-4-methylphenyl)amino]methyl}phenol (Wan et al., 2013).
Fluorescent Chemosensors
Derivatives of phenolic compounds have been extensively studied for their applications as fluorescent chemosensors. For example, 4-Methyl-2,6-diformylphenol (DFP)-based compounds have demonstrated high selectivity and sensitivity for detecting metal ions, anions, and neutral molecules. The versatility of these chemosensors underlines the potential for compounds like this compound to serve as bases for sensing platforms (Roy, 2021).
Anticancer Activity
Organotin(IV) complexes with Schiff base ligands derived from amino acetate functionalization have shown significant cytotoxicity against various human tumor cell lines. This suggests that structurally related compounds could have potential applications in developing new anticancer drugs (Basu Baul et al., 2009).
Electrochemical and Biological Evaluations
The synthesis and characterization of novel Schiff bases and their metal complexes have been explored for their electrochemical properties and biological activities. Such studies indicate that phenolic derivatives, including those structurally similar to this compound, could serve as effective corrosion inhibitors or have potential applications in medicinal chemistry (Shabbir et al., 2016).
Material Science Applications
The oxidative polycondensation of phenolic compounds has been utilized to synthesize polymers with potential applications in material science. These polymers exhibit significant thermal stability and could be used in various industrial applications, highlighting the versatility of phenolic derivatives in creating advanced materials (Kaya & Gül, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
特性
IUPAC Name |
2-[(3-fluoro-4-methylanilino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-10-6-7-12(8-13(10)15)16-9-11-4-2-3-5-14(11)17/h2-8,16-17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGHWMOPZBJNLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


[(3-methylthiophen-2-yl)methyl]amine](/img/structure/B2689838.png)

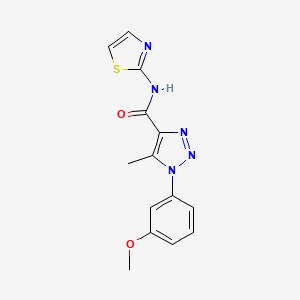
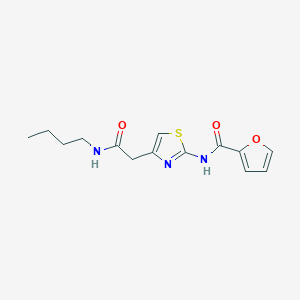
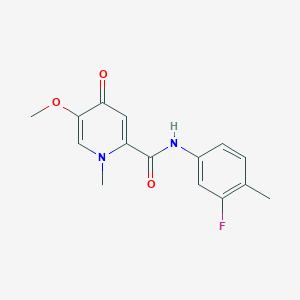
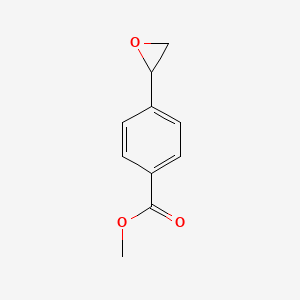
![Methyl 5-([(2-furylmethyl)amino]methyl)-2-furoate hydrochloride](/img/structure/B2689845.png)
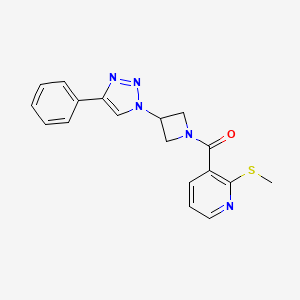

![(1R,5S,6R)-6-Acetyl-3-benzyl-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2689850.png)
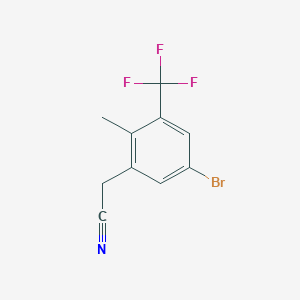
![2-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2689855.png)
